molecular formula C11H8N2O5 B14660016 N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide CAS No. 51639-69-1

N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B14660016
CAS No.: 51639-69-1
M. Wt: 248.19 g/mol
InChI Key: FZDFXFWBYBUBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-nitroaniline in the presence of a coupling agent such as EDC∙HCl and HOBt . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The nitrophenyl group plays a crucial role in this mechanism by interacting with the active sites of the enzymes, disrupting their normal activity .

Properties

CAS No.

51639-69-1

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

N-hydroxy-N-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8N2O5/c14-11(10-5-2-6-18-10)12(15)8-3-1-4-9(7-8)13(16)17/h1-7,15H

InChI Key

FZDFXFWBYBUBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N(C(=O)C2=CC=CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.